molecular formula C7H13ClN2O B13503113 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride

Cat. No.: B13503113
M. Wt: 176.64 g/mol
InChI Key: YIBHSXHHUXGMCD-UHFFFAOYSA-N
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Description

5-Azaspiro[24]heptane-7-carboxamide hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

5-azaspiro[2.4]heptane-7-carboxamide;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c8-6(10)5-3-9-4-7(5)1-2-7;/h5,9H,1-4H2,(H2,8,10);1H

InChI Key

YIBHSXHHUXGMCD-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC2C(=O)N.Cl

Origin of Product

United States

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